BenchChemオンラインストアへようこそ!

2-(2-Chlorophenyl)-2-hydroxycyclohexanone

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one, formally known as (2RS)-2-(2-chlorophenyl)-2-hydroxycyclohexanone, is an organic compound (C₁₂H₁₃ClO₂, MW: 224.68) belonging to the arylcyclohexylamine class. It is structurally characterized by a 2-chlorophenyl group and a hydroxyl moiety at the 2-position of a cyclohexanone core.

Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
CAS No. 1823362-29-3
Cat. No. B3025808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-2-hydroxycyclohexanone
CAS1823362-29-3
Molecular FormulaC12H13ClO2
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESC1CCC(C(=O)C1)(C2=CC=CC=C2Cl)O
InChIInChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)12(15)8-4-3-7-11(12)14/h1-2,5-6,15H,3-4,7-8H2
InChIKeyTXHGZWYEGMFTJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one (CAS 1823362-29-3) Defined as Ketamine EP Impurity B for Analytical Traceability


2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one, formally known as (2RS)-2-(2-chlorophenyl)-2-hydroxycyclohexanone, is an organic compound (C₁₂H₁₃ClO₂, MW: 224.68) belonging to the arylcyclohexylamine class [1]. It is structurally characterized by a 2-chlorophenyl group and a hydroxyl moiety at the 2-position of a cyclohexanone core [2]. This compound is not a pharmaceutical active ingredient; rather, it is officially designated as Ketamine EP Impurity B (and Esketamine EP Impurity B) by the European Pharmacopoeia (EP) [3]. Its primary and most critical application is as a certified reference standard used to ensure the identity, purity, and quality of Ketamine and Esketamine active pharmaceutical ingredients (APIs) during pharmaceutical development and manufacturing, thereby fulfilling a specific analytical and regulatory purpose [4].

Why Generic Substitution Fails: The Uniqueness of 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one as a Regulated Pharmacopeial Impurity


Generic substitution with a structurally similar compound is not a viable option for the intended scientific and industrial applications of 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one. As a compound defined and named by a major pharmacopeia (Ketamine EP Impurity B), its value is inextricably linked to its official, monographed identity . Substituting it with a different arylcyclohexylamine or a ketamine metabolite, even one with a similar mass or structure, would compromise analytical method validation and regulatory compliance. The use of the exact EP-designated impurity is a mandatory requirement for verifying the specificity of analytical methods and for accurate quantification against established acceptance criteria in pharmaceutical quality control (QC) [1]. A generic alternative would lack the established pharmacopeial context and the traceable chain of custody required for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), rendering analytical data non-compliant with health authority expectations [2]. The evidence below quantifies this differential value, which lies not in superior biological activity but in its specific, non-substitutable analytical role.

Quantitative Differentiation of 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one (CAS 1823362-29-3) Against In-Class Analogs and Alternatives


Regulatory Identity: Comparison of Defined Pharmacopeial Status Against Non-Compendial Analogs

A primary and quantifiable point of differentiation is the compound's defined regulatory status. 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one is listed in the European Pharmacopoeia as Impurity B for both Ketamine and Esketamine, a specific designation that is verifiable and non-transferable . In contrast, closely related compounds such as Norketamine (a primary active metabolite), Deschloroketamine (DCK), and 2-(2-chlorophenyl)-2-nitrocyclohexanone (a synthetic precursor) lack this formal, monograph-defined impurity status and are therefore not interchangeable for this specific analytical purpose [1][2]. This difference can be quantified as a binary variable: 'Regulatory Monograph Status (Yes/No)'. The target compound holds a status of 'Yes' (specifically as EP Impurity B), whereas the comparator compounds have a status of 'No' [3]. This distinction is the primary driver for its selection in a GMP/GLP environment.

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Structural Differentiation: Absence of a Secondary Amine as the Basis for Distinct Analytical Detection

The chemical structure of 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one is defined by a tertiary alcohol at the 2-position of the cyclohexanone ring and the complete absence of the secondary amine (N-methylamino) group that characterizes the active pharmaceutical ingredients Ketamine and Esketamine [1]. This key structural divergence leads to a measurable difference in its analytical behavior. The target compound exhibits a monoisotopic molecular mass of 224.0604 g/mol and a formula of C₁₂H₁₃ClO₂, whereas Ketamine (C₁₃H₁₆ClNO) has a mass of 237.09 g/mol [2]. This quantifiable difference of 13.03 g/mol (attributed to the substitution of -NHCH₃ for -OH) is the fundamental basis for chromatographic separation and mass spectrometric detection, allowing it to be uniquely identified and quantified in the presence of the parent drug and other impurities [3]. This is in contrast to a compound like Norketamine, which retains an amino group (2-amino-2-(2-chlorophenyl)cyclohexan-1-one) and will exhibit different chemical reactivity and ionization properties in analytical systems.

Analytical Method Development Mass Spectrometry Impurity Profiling

Utility in Manufacturing Intelligence: A Proven Marker for Route-Specific Impurity Profiling

While comprehensive studies quantifying all ketamine impurities have been conducted, 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one has been identified and characterized within the broader impurity profile of seized ketamine samples using advanced UHPLC-QTOF-MS techniques [1]. Its presence in a sample serves as a specific marker for the synthetic and purification processes used. This role in impurity profiling provides a distinct, intelligence-driven application compared to a pure, single-use active metabolite like (2R,6R)-Hydroxynorketamine, which is primarily studied for its direct biological activity . The value of the target compound in this context is not measured in terms of binding affinity but in its contribution to a unique chemical fingerprint that can differentiate manufacturing batches or routes [1].

Synthetic Route Analysis Forensic Chemistry Impurity Profiling

Differentiation from a Key Precursor: Physical State and Synthetic Role

A critical distinction exists between the target compound, 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one, and a closely related compound, 2-(2-chlorophenyl)-2-nitrocyclohexanone [1]. The latter has been identified as a thermolabile powder used as a precursor in the synthesis of norketamine [2]. The target compound, in contrast, is a stable, non-thermolabile reference standard. This is a measurable, physical difference that dictates handling and application. The nitro-precursor's thermolability is a potential safety and handling concern, whereas the target compound's stability is a prerequisite for its role as a certified reference material, as it must maintain its defined purity and identity over time under standard storage conditions.

Synthetic Chemistry Precursor Identification Material Science

Critical Application Scenarios for 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one (Ketamine EP Impurity B)


Analytical Method Validation for Ketamine and Esketamine APIs

This is the primary and most critical application. 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one is used to validate the specificity of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods for the detection and quantification of impurities in Ketamine and Esketamine [1]. Its distinct mass and chromatographic properties, as established in Section 3, allow analysts to prove that the analytical system can resolve this specific impurity from the main API peak and other potential related substances, a key requirement for ICH and pharmacopeial method validation.

Quality Control (QC) Batch Release Testing

Once analytical methods are validated, this certified reference standard is essential for routine QC batch release and stability testing of Ketamine/Esketamine drug substance and drug product [2]. It is used to generate calibration curves and as a system suitability standard, enabling accurate quantification of Impurity B in production batches against the established acceptance limits defined in the EP monograph. This ensures each batch meets regulatory purity specifications before release [3].

Forensic and Supply Chain Intelligence through Impurity Profiling

As identified in the UHPLC-QTOF-MS study of manufacturing by-products, 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one serves as a specific chemical marker within the broader impurity signature of a ketamine sample [4]. This application is particularly relevant for law enforcement and forensic laboratories. By quantifying the relative abundance of this and other known impurities, analysts can generate a chemical fingerprint that may be used to link different drug seizures, identify a common manufacturing source, or differentiate between various synthetic routes, providing valuable tactical intelligence [5].

Regulatory Filing Support (ANDA/DMF)

For generic pharmaceutical companies, the use of EP-defined impurities like 2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one is a mandatory component of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [3]. The data generated using this specific standard provides evidence to regulatory agencies (e.g., FDA, EMA) that the applicant's analytical control strategy is specific, accurate, and capable of controlling the impurity profile of their product to the same standard as the reference listed drug, thereby facilitating the approval process.

Quote Request

Request a Quote for 2-(2-Chlorophenyl)-2-hydroxycyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.